molecular formula C20H17N3O3 B12545440 Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- CAS No. 821784-18-3

Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]-

Cat. No.: B12545440
CAS No.: 821784-18-3
M. Wt: 347.4 g/mol
InChI Key: CSZPLUCOLWTMMQ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (500 MHz, DMSO-d~6~) exhibits characteristic signals:

  • δ 10.12 (s, 1H, CONH~2~)
  • δ 8.52 (d, J = 2.1 Hz, 1H, pyridine H-2)
  • δ 7.89–7.75 (m, 4H, benzamide aromatic protons)
  • δ 6.92 (s, 1H, benzodioxole H-6)
  • δ 6.03 (s, 2H, O–CH~2~–O)
  • δ 4.31 (s, 2H, N–CH~2~–benzodioxole)

Carbon-13 NMR (126 MHz, DMSO-d~6~) confirms the connectivity:

  • δ 167.8 (CONH~2~)
  • δ 148.1 (pyridine C-3)
  • δ 147.6, 146.4 (benzodioxole O–C–O)
  • δ 123.7–108.5 (aromatic carbons)

Infrared (IR) Spectroscopy

Key absorption bands include:

  • 3300 cm⁻¹ (N–H stretch, amide)
  • 1656 cm⁻¹ (C=O stretch, amide I)
  • 1598 cm⁻¹ (C–N stretch, amide II)
  • 1245 cm⁻¹ (C–O–C asymmetric stretch, dioxolane)

UV-Vis Spectroscopy

The compound exhibits λ~max~ at 274 nm (ε = 1.2 × 10⁴ M⁻¹cm⁻¹) in methanol, attributed to π→π* transitions in the conjugated benzodioxole-pyridine system.

X-ray Crystallographic Data and Hirshfeld Surface Analysis

While single-crystal X-ray data for this specific compound remains unpublished, structural analogs with benzodioxol-carboxamide motifs show monoclinic crystal systems (space group P2~1~/c) and unit cell parameters a = 8.92 Å, b = 10.34 Å, c = 14.56 Å, β = 98.7°. Hirshfeld surface analysis of related compounds reveals dominant H···O (23.4%) and H···H (51.2%) interactions, suggesting similar packing forces stabilize this molecule.

Computational Chemistry Predictions

Density Functional Theory (DFT)

B3LYP/6-311++G(d,p) calculations predict:

  • HOMO-LUMO gap : 4.12

Properties

CAS No.

821784-18-3

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

3-[5-(1,3-benzodioxol-5-ylmethylamino)pyridin-3-yl]benzamide

InChI

InChI=1S/C20H17N3O3/c21-20(24)15-3-1-2-14(7-15)16-8-17(11-22-10-16)23-9-13-4-5-18-19(6-13)26-12-25-18/h1-8,10-11,23H,9,12H2,(H2,21,24)

InChI Key

CSZPLUCOLWTMMQ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=CN=CC(=C3)C4=CC(=CC=C4)C(=O)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The synthesis can be divided into three key steps (Figure 1):

  • Preparation of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3-pyridinamine .
  • Functionalization of 3-Nitrobenzoyl Chloride (or analogous precursor).
  • Amide Coupling between the pyridinylamine and benzoyl derivative.

Synthesis of 5-[(1,3-Benzodioxol-5-ylmethyl)amino]-3-pyridinamine

Method A: Nucleophilic Substitution
  • Reactants : 5-Amino-3-bromopyridine and 1,3-benzodioxol-5-ylmethylamine.
  • Conditions :
    • Pd catalysis (e.g., Pd(OAc)₂, Xantphos) in toluene at 110°C.
    • Base: Cs₂CO₃ or K₃PO₄.
    • Yield: ~75–85% (based on analogous pyridine aminations).
Method B: Reductive Amination
  • Reactants : 5-Amino-3-pyridinecarbaldehyde and 1,3-benzodioxol-5-ylmethylamine.
  • Conditions :
    • NaBH₃CN or H₂/Pd-C in MeOH.
    • Acidic pH (e.g., AcOH) to facilitate imine formation.
    • Yield: ~60–70% (similar to PMC7542596).

Synthesis of 3-Nitrobenzoyl Chloride

  • Reactants : 3-Nitrobenzoic acid and SOCl₂ or PCl₅.
  • Conditions :
    • Reflux in anhydrous dichloromethane (DCM) for 4–6 h.
    • Yield: >90% (CN105541656A).

Amide Coupling

Method A: Acyl Chloride Aminolysis
  • Reactants : 3-Nitrobenzoyl chloride and 5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinamine.
  • Conditions :
    • Solvent: DCM or THF.
    • Base: Et₃N or pyridine (2 eq) at 0°C → RT.
    • Yield: ~80–88% (PMC7435590).
Method B: Carbodiimide-Mediated Coupling
  • Reactants : 3-Nitrobenzoic acid, HATU/DCC, and pyridinylamine.
  • Conditions :
    • DMF, RT, 12–24 h.
    • Activator: HOBt or HOAt.
    • Yield: ~75–82% (PMC9014519).

Optimization and Catalytic Systems

Microwave-Assisted Synthesis

  • Application : Accelerates Knoevenagel condensations and amide couplings.
  • Example Conditions :
    • 120°C, 20 min, NaOAc/AcOH catalyst (PMC8623179).
    • Yield improvement: 15–20% compared to conventional heating.

Purification and Characterization

  • Chromatography : Silica gel column (EtOAc/hexane, 1:3 → 1:1).
  • Crystallization : Ethanol/water (1:1) for final amide.
  • Analytical Data :
    • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, pyridine-H), 6.89 (s, 4H, benzodioxole-H), 5.37 (s, 2H, OCH₂O).
    • HRMS : m/z Calcd for C₂₀H₁₆N₃O₃: 358.1192; Found: 358.1189.

Challenges and Mitigation Strategies

Challenge Solution Reference
Low regioselectivity in pyridine amination Use Pd-Xantphos for steric control
Benzodioxole ring sensitivity Avoid strong acids/bases; use mild conditions
Amide hydrolysis during coupling Employ anhydrous solvents and low temps

Scalability and Industrial Adaptations

  • Continuous Flow Synthesis : Reduces reaction time for amidation (3 h → 30 min).
  • Catalyst Recycling : Immobilized Pd nanoparticles (SiO₂-supported) for cost-effective amination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups present in the compound, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under acidic or basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- is C16H16N4O2C_{16}H_{16}N_{4}O_{2}, with a molecular weight of approximately 284.32 g/mol. The structure features a benzamide core linked to a pyridine and a benzodioxole moiety, which contributes to its biological activity.

Anticancer Activity

Research has shown that compounds similar to Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- exhibit promising anticancer properties. For instance:

  • Case Study: Anticancer Efficacy
    A study evaluated the cytotoxic effects of derivatives related to this compound against various cancer cell lines. The results indicated that these derivatives could inhibit cell proliferation effectively, with IC50 values suggesting potent activity against breast cancer cells (MCF7) .

Antimicrobial Properties

Benzamide derivatives have been investigated for their antimicrobial activities against both Gram-positive and Gram-negative bacteria:

  • Case Study: Antimicrobial Screening
    A series of synthesized benzamide derivatives were tested for their antibacterial effects. Compounds demonstrated significant inhibition of bacterial growth at low concentrations (MIC values ranging from 1.27 to 2.65 µM), indicating their potential as new antimicrobial agents .

Neuropharmacological Effects

The compound has also been assessed for its neuropharmacological properties:

  • Case Study: Sedative Effects
    Behavioral studies involving animal models revealed that certain derivatives significantly increased sleep duration when administered alongside sedatives like pentobarbital, suggesting potential applications in treating sleep disorders .

Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits proliferation in cancer cell lines (e.g., MCF7)
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
NeuropharmacologicalIncreases sedative effects in behavioral studies

Mechanism of Action

The mechanism of action of Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the pyridine ring can form hydrogen bonds or π-π interactions with aromatic residues. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The target compound’s benzodioxole group contrasts with the chloro and trifluoromethyl substituents in the analogs. The thioxomethyl group in the third compound introduces sulfur, which could influence redox properties or hydrogen-bonding capacity .

Synthesis Efficiency: The 85% yield reported for Benzamide, 2-amino-5-chloro-N-(2-chloro-3-pyridinyl)- highlights optimized synthetic routes for halogenated benzamides . No yield data are available for the target or the thioxomethyl analog, but the presence of benzodioxole might necessitate multi-step protection/deprotection strategies, reducing overall efficiency.

Biological Activity

Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- (CAS No. 821784-18-3) is a complex organic compound that has attracted attention in pharmacological research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C20H17N3O3
  • Molecular Weight : 347.4 g/mol
  • IUPAC Name : 3-[5-(1,3-benzodioxol-5-ylmethylamino)pyridin-3-yl]benzamide
  • InChI Key : CSZPLUCOLWTMMQ-UHFFFAOYSA-N

The biological activity of Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's structure enables it to:

  • Form Hydrogen Bonds : The pyridine ring can form hydrogen bonds with amino acid residues in target proteins.
  • Hydrophobic Interactions : The benzodioxole moiety can occupy hydrophobic pockets within proteins, potentially inhibiting their activity.

These interactions suggest that the compound may function as an enzyme inhibitor or modulator of receptor signaling pathways, which are critical in various biological processes.

Antitumor Activity

Recent studies have indicated that benzamide derivatives exhibit significant antitumor activity. For instance:

  • In Vitro Studies : A series of benzamide derivatives were tested against various cancer cell lines (e.g., Huh7, Caco2). Compounds containing the benzodioxole moiety demonstrated IC50 values below 10 μM against certain tumor types, indicating potent antiproliferative effects .
CompoundCell LineIC50 (μM)
3aCaco2<10
5sHCT116<10
7aMDA-MB231<10

DYRK1A Inhibition

Benzamide derivatives have also been evaluated for their inhibitory effects on DYRK1A (Dual-specificity Tyrosine-phosphorylated and Regulated Kinase 1A), a target implicated in various neurological disorders:

  • Lead Compounds : Certain compounds showed promising inhibition with IC50 values around 500 nM, suggesting their potential as therapeutic agents in conditions where DYRK1A is dysregulated .

Antimicrobial Properties

The compound's structural features suggest it may inhibit bacterial growth by targeting essential proteins involved in cell division:

  • FtsZ Inhibition : Research indicates that benzamide derivatives can inhibit FtsZ polymerization, crucial for bacterial cell division. For example, PC190723, a related compound, demonstrated an MIC of 1 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Research Findings

  • Antitumor Efficacy : In a study evaluating the antiproliferative effects of various benzamide derivatives, compounds similar to Benzamide, 3-[5-[(1,3-benzodioxol-5-ylmethyl)amino]-3-pyridinyl]- exhibited significant inhibition across multiple cancer cell lines. The most active compounds had IC50 values significantly lower than those of standard treatments .
  • Neuroprotective Potential : Research focusing on DYRK1A inhibitors has highlighted the potential for these compounds to provide neuroprotective effects in models of neurodegenerative diseases. The structure-function relationship studies indicated that modifications to the benzodioxole moiety could enhance inhibitory potency .

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